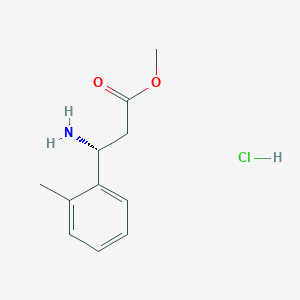

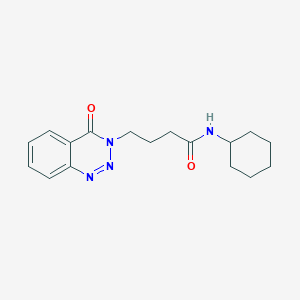

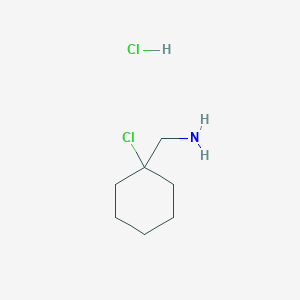

![molecular formula C11H13BrClN3 B3014524 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 2411640-88-3](/img/structure/B3014524.png)

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide" is a derivative of the benzo[d]imidazole class, which is a bicyclic compound consisting of fused benzene and imidazole rings. This class of compounds is known for its diverse pharmacological activities and is often explored for its potential in drug development.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives can be achieved through various methods. One efficient approach is the one-pot synthesis method described in the first paper, where 2-aminobenzimidazole is combined with an aldehyde and a β-dicarbonyl compound in the presence of thiamine hydrochloride (VB1) as a catalyst . Although the specific compound is not synthesized in this study, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is characterized by the presence of a planar imidazole ring fused to a benzene ring. The third paper provides insight into the crystal structure of a related compound, where the molecule consists of a planar part formed by a five-membered thiazole ring and an imidazole ring . This information, while not directly about the compound , gives an idea of the structural characteristics that might be expected for "this compound".

Chemical Reactions Analysis

The second paper discusses the synthesis of benzo[4,5]imidazo[2,1-a]phthalazines, which involves nucleophilic substitution in phthalazinones followed by reduction and cyclization . This process indicates the reactivity of the imidazole ring towards nucleophilic substitution, which could be relevant when considering the chemical reactions of the compound .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "this compound", we can infer from the general properties of benzo[d]imidazole derivatives that the compound is likely to exhibit moderate polarity due to the presence of the imidazole ring and the chloro substituent. The solubility in water and other solvents, melting point, and stability would need to be determined experimentally.

Scientific Research Applications

Antitumor Applications

5-Chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide and related compounds have been extensively studied for their antitumor properties. For instance, a series of novel benzenesulfonamides, including variants of the 5-chloro-1H-benzo[d]imidazol, demonstrated significant cytotoxic activity against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020). These compounds, through molecular modeling and QSAR studies, have shown promise in developing new cancer treatments.

Antimicrobial Activity

Compounds derived from the 5-chloro-1H-benzo[d]imidazol nucleus have shown potent antimicrobial properties. For example, a study involving benzylidenehydrazinyl imidazoles derived from 5-chloro-1H-benzo[d]imidazoles exhibited excellent antibacterial activity against B. subtilis and prominent antifungal activity against A. niger (Rekha et al., 2019). These findings suggest potential applications in developing new antimicrobial agents.

Synthesis of Fluorinated Compounds for Pharmacological Screening

Research has also explored the synthesis of fluorinated compounds involving 5-chloro-1H-benzo[d]imidazole derivatives for pharmacological applications. These compounds were tested for antibacterial and anti-inflammatory activities, showing moderate effectiveness in these areas (Binoy et al., 2021). This suggests the utility of 5-chloro-1H-benzo[d]imidazole derivatives in designing new pharmacological agents.

Applications in CO2 Capture

Interestingly, 5-chloro-1H-benzo[d]imidazole derivatives have also been applied in environmental chemistry, specifically in CO2 capture. A study involving the reaction of 1-butyl imidazole (a related compound) with 3-bromopropylamine hydrobromide led to the creation of a new ionic liquid that can reversibly sequester CO2 (Bates et al., 2002). This development opens new avenues in environmental applications and sustainable technology.

Electrochromic Properties of Conducting Polymers

In the field of materials science, derivatives of 5-chloro-1H-benzo[d]imidazole have been utilized to study the electrochromic properties of conducting polymers. The incorporation of these compounds in polymers can influence their optical properties, suggesting potential use in advanced material applications (Akpinar et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

While specific future directions for this compound are not mentioned in the search results, the field of imidazole synthesis and functionalization is a vibrant area of research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications of these heterocycles .

properties

IUPAC Name |

5-chloro-1-(cyclopropylmethyl)benzimidazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3.BrH/c12-8-3-4-10-9(5-8)14-11(13)15(10)6-7-1-2-7;/h3-5,7H,1-2,6H2,(H2,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTBDGRRDCHPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=C(C=C(C=C3)Cl)N=C2N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

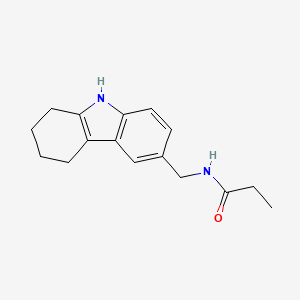

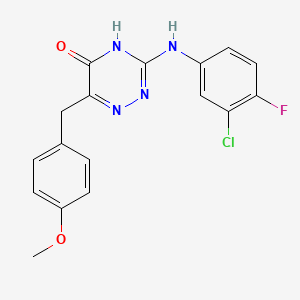

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3014441.png)

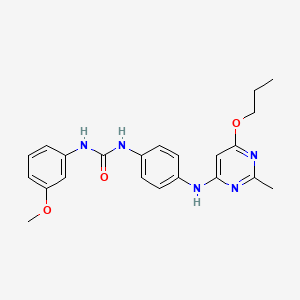

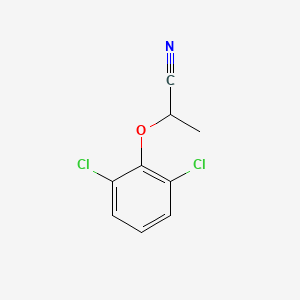

![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)

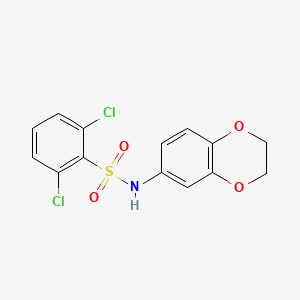

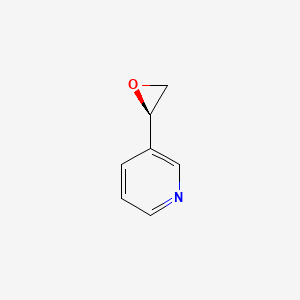

![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)

![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)